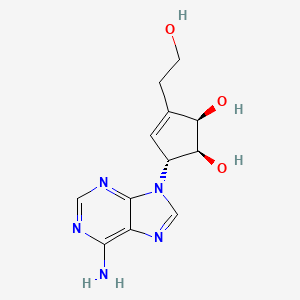
丁二醛
描述
Succinaldehyde, also known as butanedial, is an organic compound with the chemical formula C₄H₆O₂. It is a colorless, viscous liquid that is typically handled as its hydrate or methanol-derived acetal. Succinaldehyde is a precursor to various chemical compounds, including tropinone, and can be used as a crosslinking agent for proteins .
Synthetic Routes and Reaction Conditions:
Oxidation of Tetrahydrofuran: Succinaldehyde can be synthesized by oxidizing tetrahydrofuran with chlorine, followed by hydrolysis of the chlorinated product.
Hydroformylation of Acrolein: Another method involves the hydroformylation of acrolein or its acetals.
Oxidation of 2,5-Dimethoxytetrahydrofuran: This route involves the oxidation of 2,5-dimethoxytetrahydrofuran with hydrogen peroxide.
Industrial Production Methods:
Bisulfite Addition Products: A method for preparing stable succinaldehyde involves reacting 2,5-dialkoxy-tetrahydrofuran with an alkali metal bisulfite at elevated temperatures (80-100°C) for 6 to 12 hours.
Distillation: The crude succinaldehyde can be purified by short-path single-bulb distillation under high vacuum.
Types of Reactions:
Oxidation: Succinaldehyde can undergo oxidation reactions to form various products.
Reduction: It can be reduced to form butanediol.
Substitution: Succinaldehyde can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Chlorine, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride.
Catalysts: Organocatalysts like l-proline for dimerization reactions.
Major Products:
Tropinone: A key intermediate in the synthesis of tropane alkaloids.
Substituted Pyrroles: Formed through reactions with N-PMP aldimines in the presence of organocatalysts.
科学研究应用
Succinaldehyde has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including prostaglandins.
Biology: Acts as a crosslinking agent for proteins, although less commonly used than glutaraldehyde.
Medicine: Involved in the synthesis of medicinal compounds like prostaglandin analogues.
Industry: Utilized in the production of polymers and as a tanning agent in cross-linking of polymers.
作用机制
Target of Action
Succinaldehyde, also known as butanedial , is an organic compound that primarily targets proteins. It can be used as a crosslinking agent for proteins , but it is less widely used than the related dialdehyde glutaraldehyde .
Mode of Action
Succinaldehyde interacts with its protein targets through a process known as crosslinking. Crosslinking is a chemical reaction that links one polymer chain to another. These links may take the form of covalent bonds or ionic bonds and be either homobifunctional or heterobifunctional .
Biochemical Pathways
Succinaldehyde is involved in several biochemical pathways. It is generated by the oxidation of tetrahydrofuran with chlorine followed by hydrolysis of the chlorinated product . It can also be prepared by the hydroformylation of acrolein or the acetals thereof . Oxidation of 2,5-dimethoxytetrahydrofuran with hydrogen peroxide is yet another route to succinaldehyde . In the presence of water, succinaldehyde converts to the cyclic hydrate . In methanol, it converts to the cyclic acetal, 2,5-dimethoxyl tetrahydrofuran .
Pharmacokinetics
It is known that succinaldehyde is a colorless viscous liquid and is soluble in water with hydration . These properties may influence its bioavailability and pharmacokinetic behavior.
Action Environment
The action of succinaldehyde can be influenced by environmental factors. For example, in the presence of water, succinaldehyde converts to the cyclic hydrate . In methanol, it converts to the cyclic acetal, 2,5-dimethoxyl tetrahydrofuran . These conversions could potentially affect the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
Succinaldehyde plays a significant role in biochemical reactions, particularly as a crosslinking agent for proteins. It interacts with various enzymes and proteins, forming stable covalent bonds that can alter the structure and function of these biomolecules. For example, succinaldehyde can react with amino groups in proteins, leading to the formation of Schiff bases and subsequent crosslinking . This interaction is crucial in stabilizing protein structures and can be used in various biochemical applications, including enzyme immobilization and protein modification.
Cellular Effects
Succinaldehyde has notable effects on various types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes involved in critical cellular pathways. For instance, succinaldehyde can affect cell signaling pathways by altering the activity of key signaling proteins. Additionally, it can impact gene expression by modifying transcription factors and other regulatory proteins. These changes can lead to alterations in cellular metabolism, affecting processes such as glycolysis and the tricarboxylic acid cycle .
Molecular Mechanism
At the molecular level, succinaldehyde exerts its effects through several mechanisms. It can form covalent bonds with biomolecules, leading to enzyme inhibition or activation. For example, succinaldehyde can inhibit enzymes involved in glycolysis by modifying their active sites, thereby reducing their catalytic activity. Additionally, succinaldehyde can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins . These interactions can lead to alterations in the expression of genes involved in various metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of succinaldehyde can change over time due to its stability and degradation. Succinaldehyde is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a reduction in its effectiveness as a crosslinking agent. Long-term studies have shown that succinaldehyde can have lasting effects on cellular function, including changes in protein structure and enzyme activity . These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when using succinaldehyde in biochemical experiments.
Dosage Effects in Animal Models
The effects of succinaldehyde can vary with different dosages in animal models. At low doses, succinaldehyde can effectively crosslink proteins without causing significant toxicity. At higher doses, succinaldehyde can induce toxic effects, including cellular damage and apoptosis . These threshold effects are important to consider when using succinaldehyde in animal studies, as they can influence the outcomes of experiments and the interpretation of results.
Metabolic Pathways
Succinaldehyde is involved in several metabolic pathways, including the metabolism of amino acids and carbohydrates. It can interact with enzymes such as glyoxylate reductase and succinic semialdehyde dehydrogenase, which are involved in the metabolism of glyoxylate and succinic semialdehyde . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, succinaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, succinaldehyde can accumulate in specific cellular compartments, affecting its localization and activity . Understanding these transport and distribution mechanisms is crucial for optimizing the use of succinaldehyde in biochemical applications.
Subcellular Localization
Succinaldehyde’s subcellular localization can influence its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, succinaldehyde can localize to the mitochondria, where it can interact with enzymes involved in the tricarboxylic acid cycle . These localization patterns are important for understanding the specific effects of succinaldehyde on cellular processes and for designing targeted biochemical experiments.
相似化合物的比较
Glutaraldehyde: Another dialdehyde used as a crosslinking agent but more widely used than succinaldehyde.
Adipaldehyde: Similar in structure but with a longer carbon chain.
Uniqueness:
Reactivity: Succinaldehyde is less reactive than glutaraldehyde, making it suitable for applications where a slower reaction rate is desirable.
Stability: It is prone to polymerization, which can be a limitation in some applications.
Succinaldehyde’s unique properties and reactivity make it a valuable compound in various fields of scientific research and industrial applications.
属性
IUPAC Name |
butanedial | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c5-3-1-2-4-6/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSMJKASWLYICJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
| Record name | succinaldehyde | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Succinaldehyde | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021514 | |
| Record name | Butanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
638-37-9 | |
| Record name | Butanedial | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=638-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Succindialdehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SUCCINALDEHYDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11057 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanedial | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Succinaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.304 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SUCCINALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0503177591 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Succinaldehyde?
A1: Succinaldehyde has the molecular formula C4H6O2 and a molecular weight of 86.09 g/mol.
Q2: How can Succinaldehyde be characterized spectroscopically?
A: Succinaldehyde can be characterized by techniques like IR and NMR spectroscopy. For instance, the IR spectra of Succinaldehyde polymers show characteristic peaks corresponding to tetrahydrofuran rings, suggesting its tendency to undergo cyclopolymerization [].
Q3: Is Succinaldehyde stable in aqueous solutions?
A: While undiluted Succinaldehyde polymerizes readily, neutral aqueous solutions of Succinaldehyde remain stable for extended periods [].
Q4: What triggers the polymerization of Succinaldehyde in solution?
A: Acidification of aqueous Succinaldehyde solutions induces rapid polymerization [].
Q5: How is Succinaldehyde used in organic synthesis?
A: Succinaldehyde serves as a versatile building block in organic synthesis, particularly in the construction of heterocyclic compounds. For example, it is a key starting material in the synthesis of pyrrolidinobenzenes [].
Q6: Can you elaborate on the role of Succinaldehyde in the synthesis of Prostaglandins?
A: Succinaldehyde is a crucial starting material for synthesizing a key bicyclic enal intermediate in Prostaglandin synthesis. The l-proline catalyzed dimerization of Succinaldehyde forms this intermediate, which can then be further elaborated to access various Prostaglandins [, ]. This strategy has been successfully applied to synthesize PGF2a [], bimatoprost, latanoprost [], and Δ12‐Prostaglandin J3 [].
Q7: How does the concentration of Succinaldehyde affect its reactivity?
A: High concentrations of Succinaldehyde can lead to extensive oligomerization, particularly under the conditions used for its double aldol dimerization with proline and dibenzylammonium trifluoroacetate catalysts. This oligomerization is a significant factor contributing to the low yield of the desired bicyclic enal intermediate [].
Q8: What strategies have been employed to improve the yield of the double aldol dimerization of Succinaldehyde?
A: Re-investigation of the reaction conditions, including solvent, temperature, and concentration, as well as catalyst screening, has led to a significant improvement in the yield of the bicyclic enal intermediate. By optimizing these parameters, the isolated yield has been more than doubled, from 14% to 29% on a multi-gram scale [, ].
Q9: Have computational methods been applied to study Succinaldehyde and its reactions?
A: Yes, DFT calculations have been employed to understand the mechanism of pyrrole formation from Succinaldehyde and l-phenylalanine. These calculations suggest a new pathway involving a zwitterionic species, challenging traditional kinetic models [].
Q10: How do structural modifications of Succinaldehyde impact its reactivity?
A: Substituting Succinaldehyde with monoacetals can lead to different reaction outcomes. For instance, in Knoevenagel condensations, using monoprotected Succinaldehyde leads to the formation of spirocyclic cyclopentanols after hydrolysis and intramolecular aldolization [].
Q11: How stable are acid and alkaline solutions of glutaraldehyde, a dialdehyde similar to Succinaldehyde?
A: Acid glutaraldehyde solutions exhibit high stability at room temperature. In contrast, alkaline solutions show decreased stability, with significant changes in pH and glutaraldehyde concentration over time. This instability necessitates the use of freshly prepared alkaline solutions for applications like chemosterilization [].
Q12: Are there any specific SHE regulations concerning the use of Succinaldehyde?
A: While specific regulations regarding Succinaldehyde might vary, as a dialdehyde, it falls under the broader category of aldehydes. Occupational exposure limits for aldehydes, like glutaraldehyde, are in place to minimize health risks. Monitoring exposure levels, particularly during tasks involving potential for high exposure, such as biocide changeover in endoscopy units, is crucial to ensure worker safety [].
Q13: What is known about the environmental impact of tetrahydrofuran, a compound closely related to Succinaldehyde?
A: Studies on the atmospheric decomposition of tetrahydrofuran, often studied as a surrogate for Succinaldehyde, reveal its breakdown into various products, including butyrolactone, propyl formate, succinaldehyde, and others, upon reacting with atmospheric oxidants like Cl radicals []. This information is valuable for assessing the environmental impact of compounds related to Succinaldehyde.
Q14: What is the role of acid catalysis in the atmospheric degradation of 1,4-hydroxycarbonyls, a class of compounds related to Succinaldehyde?
A: Research shows that acids like HNO3 and H2SO4 can significantly reduce the energy barriers for the cyclization and dehydration reactions of 1,4-hydroxycarbonyls, leading to the formation of dihydrofurans []. These dihydrofurans, being unsaturated, are highly reactive toward atmospheric oxidants, ultimately contributing to the degradation of 1,4-hydroxycarbonyls in the atmosphere.
Q15: What analytical techniques are employed to detect and quantify Succinaldehyde and its derivatives?
A: Various techniques are used to analyze Succinaldehyde and related compounds. GC/MS analysis helps identify aldehydic compounds like 2-hydroxy-succinaldehyde generated during lipid peroxidation []. Pyrolysis gas chromatography is utilized to study volatile compounds produced during the thermal decomposition of materials, including Succinaldehyde [].
Q16: Are there alternatives to glutaraldehyde, a common chemosterilizing agent, considering its potential health risks?
A: Ortho-phthalaldehyde (OPA) is presented as a promising alternative to glutaraldehyde for chemosterilization. OPA demonstrates rapid mycobactericidal activity, even against glutaraldehyde-resistant strains, and is effective under both clean and dirty conditions [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-2-[(phenylthio)methyl]-3-indolecarbonitrile](/img/structure/B1194973.png)
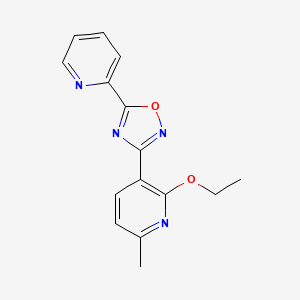
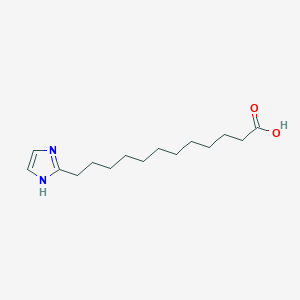
![(Z,Z)-4-Hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-9-octadecenyl)oxy]-3,5,9-trioxa-4-phosphaheptacos-18-EN-1-aminium-4-oxide](/img/structure/B1194977.png)
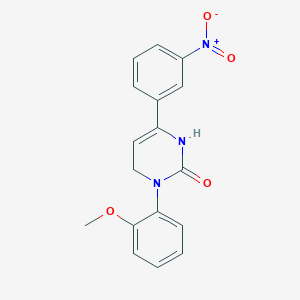
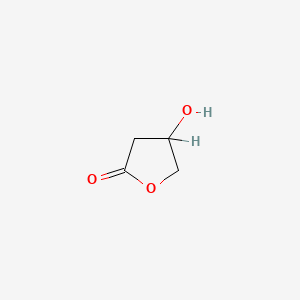

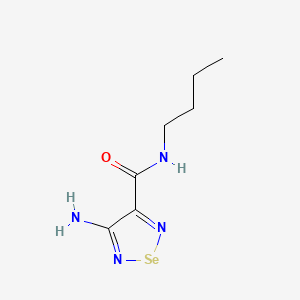
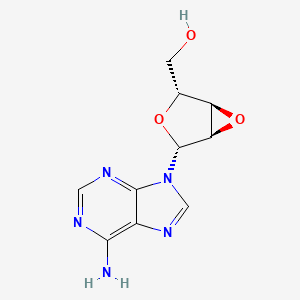
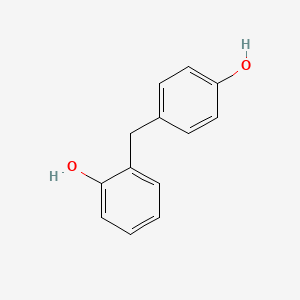
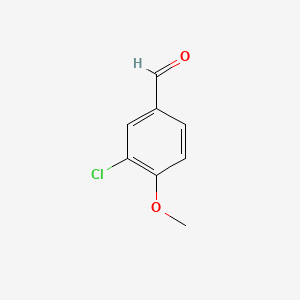
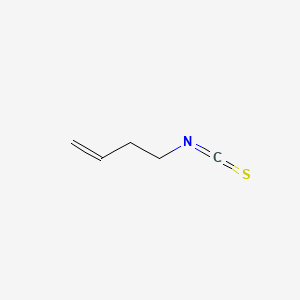
![6,7-Dihydro-5H-dibenz[c,e]azepine](/img/structure/B1194995.png)
